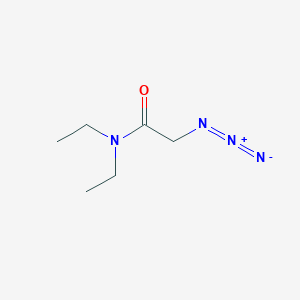

2-azido-N,N-diethylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-3-10(4-2)6(11)5-8-9-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCRHKVBHVONKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-azido-N,N-diethylacetamide from Chloroacetamide

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-azido-N,N-diethylacetamide, a valuable intermediate in pharmaceutical and materials science. The synthesis is achieved through a robust nucleophilic substitution reaction, displacing the chloride from 2-chloro-N,N-diethylacetamide with an azide moiety. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and places paramount importance on the critical safety protocols required for handling azide-containing compounds. Furthermore, it details the analytical characterization of the final product and discusses its primary application as a versatile building block in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," a cornerstone of modern drug discovery and bioconjugation.

Introduction and Strategic Importance

The introduction of the azide functional group into organic molecules is a pivotal transformation in synthetic chemistry. Organic azides, particularly this compound, serve as high-energy, versatile precursors for a multitude of functional groups, most notably amines and nitrogen-containing heterocycles.[1] Their true synthetic power, however, has been fully realized through their application in "click chemistry."

Termed by K. B. Sharpless in 2001, click chemistry describes a class of reactions that are modular, high-yielding, and generate minimal byproducts.[2][3] The premier example, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage. This reaction's reliability and orthogonality have revolutionized drug development, enabling the rapid assembly of compound libraries and the precise bioconjugation of complex molecules.[2][3] this compound is an ideal building block for this purpose, providing an azide handle on a synthetically tractable acetamide scaffold. This guide offers the necessary framework for its efficient and safe laboratory-scale preparation.

The Core Chemical Principle: Nucleophilic Substitution (SN2)

The synthesis of this compound from its chloro-precursor is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4] The causality behind this transformation is rooted in the electronic properties of the reactants.

-

The Electrophile: In 2-chloro-N,N-diethylacetamide, the carbon atom bonded to the chlorine is electrophilic. This is due to the high electronegativity of the chlorine atom, which polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon and making it susceptible to attack by an electron-rich species.

-

The Nucleophile: The azide ion (N₃⁻), typically delivered from sodium azide (NaN₃), is an excellent nucleophile.[5] Its linear structure and delocalized negative charge allow it to readily donate a pair of electrons.

The reaction proceeds via a concerted, single-step mechanism where the azide ion attacks the electrophilic carbon atom from the backside relative to the leaving group (the chloride ion).[6] This backside attack leads to an inversion of stereochemistry at the carbon center (though not relevant here as the carbon is not chiral) and simultaneously displaces the chloride ion.[5] The use of a polar, aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic mixture like ethanol/water is crucial as it solvates the cation (Na⁺) without strongly solvating the azide anion, thus preserving its nucleophilicity.[4]

Comprehensive Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution and adherence to stoichiometry are key to a successful outcome.

Reagents and Materials

Proper preparation begins with sourcing high-quality reagents and understanding their properties.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties & Notes |

| 2-Chloro-N,N-diethylacetamide | ClCH₂CON(C₂H₅)₂ | 149.62 | 2315-36-8 | Liquid, toxic. Handle in a fume hood. |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | White solid. Acutely toxic and potentially explosive. [7] |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous or 200 proof. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For solvent mixture and work-up. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. Highly flammable. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying the organic phase. |

Step-by-Step Synthesis Procedure

The following workflow provides a detailed path from starting materials to the purified product.

-

Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Reagent Addition: Charge the flask with 2-chloro-N,N-diethylacetamide (10.0 g, 66.8 mmol). Add a 4:1 mixture of ethanol and deionized water (125 mL).

-

Azide Introduction: While stirring, carefully add sodium azide (5.21 g, 80.2 mmol, 1.2 equivalents) in small portions. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Carefully remove the ethanol using a rotary evaporator.

-

To the remaining aqueous residue, add 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash once with a saturated sodium chloride solution (brine, 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Uncompromising Safety: Handling Sodium Azide

Sodium azide (NaN₃) is a highly toxic substance with an LD₅₀ (oral, rabbit) of 10 mg/kg, and skin contact may be fatal.[8] Furthermore, it poses a severe explosion hazard under specific conditions. Adherence to the following safety protocols is mandatory.

-

Toxicity: Sodium azide is extremely toxic if ingested, inhaled, or absorbed through the skin.[8][9] Always handle solid NaN₃ and its solutions in a certified chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and two pairs of nitrile gloves when handling sodium azide.[7][9]

-

Explosion Hazard:

-

NEVER allow sodium azide to come into contact with heavy metals (e.g., lead, copper, silver, zinc) or their salts, as this can form highly shock-sensitive and explosive metal azides.[7][10][11] This includes avoiding metal spatulas (use plastic or ceramic) and not pouring azide waste down drains with copper or lead pipes.[7][12]

-

Avoid contact with acids. NaN₃ reacts with acids to form hydrazoic acid (HN₃), which is a toxic, explosive, and volatile gas.[11][13]

-

Do not heat solid sodium azide near its decomposition temperature (~275-300°C), as this can cause violent decomposition.[7][11]

-

-

Waste Disposal: All azide-containing waste, including dilute solutions and contaminated materials (gloves, paper towels), must be treated as hazardous waste and collected in a clearly labeled, non-metallic container.[8][10] DO NOT mix azide waste with other waste streams, especially acidic waste.[8] Contact your institution's Environmental Health & Safety (EHS) office for proper disposal procedures.[7][11]

-

Spill Cleanup: For small spills, absorb liquids with chemical absorbent pads.[9] Cover solids with sand, carefully sweep up (avoiding dust), and place in a non-metal container for disposal.[7] Do not use metal instruments for cleanup.[7]

Product Characterization: Validating Success

Confirming the identity and purity of the synthesized this compound is achieved through standard analytical techniques.

| Technique | Expected Result | Rationale |

| Infrared (IR) Spectroscopy | Strong, sharp absorbance at ~2100 cm⁻¹ | This is the highly characteristic asymmetric stretching vibration of the azide (N=N⁺=N⁻) group. |

| ¹H NMR Spectroscopy | δ ~3.8-4.0 ppm (s, 2H, -CH₂-N₃)δ ~3.3-3.5 ppm (q, 4H, -N(CH₂CH₃)₂)δ ~1.1-1.3 ppm (t, 6H, -N(CH₂CH₃)₂) | The chemical shifts and multiplicities correspond to the unique proton environments in the molecule. The singlet for the α-methylene group is a key indicator.[14] |

| ¹³C NMR Spectroscopy | δ ~165-170 ppm (C=O)δ ~50-55 ppm (-CH₂-N₃)δ ~40-45 ppm (-N(CH₂CH₃)₂)δ ~12-15 ppm (-N(CH₂CH₃)₂) | Distinct signals for the carbonyl, azide-bearing methylene, ethyl methylene, and ethyl methyl carbons confirm the carbon skeleton.[14] |

| Mass Spectrometry (MS) | [M+H]⁺ or [M+Na]⁺ corresponding to C₆H₁₂N₄O | Provides the molecular weight of the compound, confirming its elemental composition. |

Application in "Click Chemistry" for Drug Discovery

The primary utility of this compound is its role as a reactant in the CuAAC reaction. This allows for its conjugation to any molecule containing a terminal alkyne.

The reaction is exceptionally robust, proceeding in high yield under mild conditions, often in aqueous solvents, and is tolerant of a vast array of other functional groups.[2] This has profound implications for drug development:

-

Lead Discovery: Rapidly linking various azide and alkyne-functionalized fragments allows for the creation of large, diverse libraries of potential drug candidates for high-throughput screening.[15]

-

Bioconjugation: The specificity of the reaction enables the precise attachment of drugs, probes, or imaging agents to biological macromolecules like proteins or nucleic acids.

-

Material Science: It is used to functionalize polymers and surfaces, creating advanced biomaterials with tailored properties.

The 1,2,3-triazole ring formed is not merely a linker; it is a stable, aromatic, and polar heterocycle that can engage in hydrogen bonding and dipole interactions, often contributing favorably to the pharmacokinetic profile of a drug molecule.

Conclusion

The synthesis of this compound via nucleophilic substitution is a straightforward yet powerful procedure that provides access to a key building block for advanced chemical synthesis. Its successful preparation hinges on a solid understanding of the SN2 mechanism and, most importantly, an unwavering commitment to rigorous safety protocols when handling sodium azide. By following the detailed experimental and safety guidelines presented in this guide, researchers can confidently and safely produce this versatile intermediate, unlocking its vast potential in click chemistry for applications ranging from novel therapeutics to innovative materials.

References

-

Sodium Azide Hazards and Disposal . University of Nebraska-Lincoln Environmental Health and Safety.

-

Sodium Azide SOP . Duke University Occupational & Environmental Safety Office.

-

How do you synthesise an azide from a halide? . TutorChase.

-

What You Need to Know About Sodium Azide . Hazardous Waste Experts.

-

Standard Operating Procedure for Sodium Azide . University of North Carolina at Chapel Hill Policies.

-

Standard Operating Procedure Safe Handling of Azido Compounds . University of New Mexico Chemistry Department.

-

Mechanism of azide synthesis: Step 1: Nucleophilic substitution of alkyl halide with sodium azide to form an alkyl azide . Chegg.com.

-

Alkyl azide synthesis by azidonation, hydroazidation or substitution . Organic Chemistry Portal.

-

By which mechanism would azide react with alcohols or alkyl halides? . Chemistry Stack Exchange.

-

Organic azide - Wikipedia . Wikipedia.

-

Synthesis of 2-Azido-N-Arylacetamides: An Application Note and Protocol . BenchChem.

-

Safer Alternatives | Duke OESO . Duke University Occupational & Environmental Safety Office.

-

Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions . BenchChem.

-

Safe Handling of Azides . University of Pittsburgh.

-

Sodium Azide NaN3 | Division of Research Safety . University of Illinois.

-

Safe Handling of Sodium Azide (SAZ) . University of Wisconsin-Madison Environment, Health & Safety.

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . ResearchGate.

-

Click Chemistry in Biomaterials Science . Sigma-Aldrich.

-

Click Chemistry . TCI Chemicals.

-

Supporting information - Synthesis of 2-azido ethanol . The Royal Society of Chemistry.

-

Recent applications of click chemistry in drug discovery . MedchemExpress.com.

-

Click Chemistry for Drug Delivery Nanosystems . ResearchGate.

-

Click Chemistry for Enhanced and Emerging Biological Applications . LMU München University Library.

-

2-Chloro-N,N-diethylacetamide for synthesis . Sigma-Aldrich.

- The Role of N,N-Dimethylacetamide (DMAC) in Pharmaceutical Synthesis. [Source not provided]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives . National Institutes of Health.

-

Common nucleophilic substitution reactions . Chemistry LibreTexts.

-

Process for the preparation of 2-cyano-N,N-diethylacetamide . Google Patents.

-

N,N-Diethylacetamide | Global Chemical Supplier . TUODA INDUSTRY LIMITED.

-

A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate . ACS Publications.

-

Method for synthesizing N,N dimethyl acetamide in high purity . Google Patents.

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione . Arkivoc.

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents . MDPI.

-

A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl . Quick Company.

-

Scheme 4. Synthesis of N-substituted chloroacetamides . ResearchGate.

-

Cyanoacetamide . Organic Syntheses Procedure.

-

2-Chloro-N,N-diethylacetamide | C6H12ClNO . PubChem.

-

Repurposing N,N-Dimethylacetamide (DMA), a Pharmaceutical Excipient, as a Prototype Novel Anti-inflammatory Agent . PubMed.

-

Process for the purification of N,N-dimethylacetamide . Google Patents.

-

NMR determination of the rotational barrier in N,N-dimethylacetamide . ResearchGate.

-

1H NMR studies of aqueous N,N-dimethylacetamide solutions . ResearchGate.

-

N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum . ChemicalBook.

-

Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition . ResearchGate.

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. tutorchase.com [tutorchase.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solved Mechanism of azide synthesis: Step 1: Nucleophilic | Chegg.com [chegg.com]

- 7. safety.duke.edu [safety.duke.edu]

- 8. Article - Standard Operating Procedur... [policies.unc.edu]

- 9. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. unomaha.edu [unomaha.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-azido-N,N-diethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Azido Building Block

In the landscape of modern chemical synthesis and drug discovery, the azide functional group has established itself as a cornerstone for innovation. Its unique reactivity and bioorthogonal nature have paved the way for powerful chemical transformations, most notably the "click chemistry" reactions.[1] 2-azido-N,N-diethylacetamide (CAS Number: 1228506-66-8) is a small molecule that embodies the synthetic utility of the azide group. While specific literature on this compound is emerging, its structure suggests significant potential as a versatile building block in various applications, from the synthesis of novel heterocyclic compounds to the construction of complex bioconjugates.

This technical guide serves as a comprehensive resource for researchers, providing insights into the synthesis, properties, and potential applications of this compound. The information presented herein is a synthesis of data from analogous compounds and established principles of azide chemistry, offering a robust framework for its utilization in the laboratory.

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be estimated based on its constituent parts: the N,N-diethylacetamide core and the azido functional group. The following table summarizes these estimated and known properties.

| Property | Value | Source/Basis |

| CAS Number | 1228506-66-8 | Public Record |

| Molecular Formula | C6H12N4O | Calculated |

| Molecular Weight | 156.19 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to similar small organic azides and N,N-diethylacetamide.[2] |

| Boiling Point | Estimated to be higher than N,N-diethylacetamide (182-186 °C) | The addition of the polar azide group is expected to increase the boiling point.[2] |

| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, DMF, DMSO) | General solubility of similar organic molecules. |

| Density | Estimated to be slightly higher than N,N-diethylacetamide (0.925 g/cm³) | The azide group is denser than a corresponding hydrocarbon fragment.[2] |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be readily achieved through a nucleophilic substitution reaction, a common method for introducing the azide functionality.[3] The following protocol is a proposed method based on the synthesis of analogous 2-azido-N-arylacetamides.[3]

Reaction Scheme

Sources

physical and chemical properties of 2-azido-N,N-diethylacetamide

An In-depth Technical Guide to 2-azido-N,N-diethylacetamide: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile bifunctional molecule that has emerged as a significant building block in the fields of medicinal chemistry, chemical biology, and materials science. Its unique structure, combining a reactive azide moiety with a stable diethylamide group, makes it an invaluable tool for the synthesis of complex nitrogen-containing heterocycles and for the bioconjugation of molecules through "click" chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis, and an exploration of its reactivity and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Core Structure

This compound is characterized by an azide group (–N₃) attached to the alpha-carbon of an N,N-diethylacetamide scaffold. This arrangement provides a stable yet highly reactive handle for chemical modification.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below. While a specific CAS number for this exact diethyl- derivative is not prominently available in public databases, its properties can be inferred from closely related structures and general principles of organic chemistry. For context, the properties of the parent compound, N,N-diethylacetamide, are well-documented.[1][2][3]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₁₂N₄O | - |

| Molecular Weight | 156.19 g/mol | - |

| CAS Number | Not explicitly assigned | - |

| Canonical SMILES | CCN(CC)C(=O)CN=[N+]=[N-] | - |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are dictated by the interplay between the polar amide and azide groups and the nonpolar ethyl substituents.

Physical Properties

Quantitative data for this compound is sparse in the literature; however, properties can be reliably estimated based on its constituent functional groups and comparison with analogous structures like N,N-diethylacetamide[3][4] and other organic azides.[5]

| Property | Estimated Value / Description | Rationale / Comparative Data |

| Appearance | Colorless to pale yellow liquid | Typical for small organic azides and amides.[4][6] |

| Boiling Point | > 180 °C | The boiling point is expected to be higher than N,N-diethylacetamide (182-186 °C) due to the increased molecular weight and polarity of the azide group.[4][7] |

| Melting Point | < 0 °C | Small, non-crystalline organic molecules of this type generally have low melting points. N,N-diethylacetamide melts at <20 °C.[3][7] |

| Density | ~1.0 - 1.1 g/cm³ | The introduction of the azide group typically increases density compared to the parent amide (N,N-diethylacetamide density: ~0.925 g/cm³).[4] |

| Solubility | Miscible with water and most organic solvents | The amide functionality confers good solubility in polar solvents, including water, while the ethyl groups ensure solubility in a broad range of organic solvents like ethanol, acetone, and THF.[4] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques. The following are the expected characteristic signals:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 2100-2160 cm⁻¹ is the definitive signature of the azide (N₃) asymmetric stretch. A strong absorption around 1630-1660 cm⁻¹ corresponds to the amide C=O carbonyl stretch.

-

¹H NMR Spectroscopy:

-

-CH₂-N₃ (Azide Methylene): A singlet or narrow triplet expected around δ 3.5-4.0 ppm . The alpha-position to the electron-withdrawing azide group results in a downfield shift.

-

-N(CH₂CH₃)₂ (Ethyl Methylene): Two distinct quartets (or a complex multiplet) around δ 3.2-3.4 ppm due to coupling with the adjacent methyl protons.

-

-N(CH₂CH₃)₂ (Ethyl Methyl): Two distinct triplets (or a complex multiplet) around δ 1.1-1.3 ppm .

-

-

¹³C NMR Spectroscopy:

-

C=O (Amide Carbonyl): A signal in the δ 168-172 ppm range.

-

-CH₂-N₃ (Azide Methylene): A signal around δ 50-55 ppm .

-

-N(CH₂CH₃)₂ (Ethyl Methylene): Signals in the δ 40-45 ppm range.

-

-N(CH₂CH₃)₂ (Ethyl Methyl): Signals in the δ 12-15 ppm range.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 156.10. A characteristic fragmentation pattern is the loss of N₂ (28 Da), resulting in a prominent fragment ion at m/z 128.10.

Chemical Synthesis and Purification

The most direct and efficient synthesis of this compound involves a nucleophilic substitution reaction. This process displaces a halide from a precursor molecule with an azide ion.[8]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established methods for synthesizing organic azides.[8][9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-N,N-diethylacetamide (1.0 eq) and sodium azide (1.5 eq).

-

Causality: Using an excess of sodium azide ensures the reaction goes to completion and minimizes residual starting material, simplifying purification.

-

-

Solvent Addition: Add a suitable solvent, such as a mixture of acetone and water (e.g., 4:1 v/v), to dissolve the reactants. The presence of water aids in dissolving the sodium azide, while acetone dissolves the organic starting material.

-

Reaction Execution: Heat the mixture to reflux (approximately 60-70 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 4-12 hours).

-

Workup and Extraction: Cool the reaction mixture to room temperature. Remove the acetone under reduced pressure. Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The product is significantly more soluble in ethyl acetate than in water, while the inorganic salt byproduct (NaCl) remains in the aqueous phase. This differential solubility is the basis for efficient separation.

-

-

Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step removes any unreacted starting material and minor impurities.

-

Final Characterization: Confirm the identity and purity of the isolated colorless oil using the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Applications

The utility of this compound is dominated by the reactivity of the azide group, which serves as a versatile handle for molecular construction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The primary reaction of interest is the [3+2] cycloaddition between the azide and an alkyne to form a stable 1,2,3-triazole ring.[10] This reaction is central to the paradigm of "click chemistry" due to its high efficiency, specificity, and biocompatibility under certain conditions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, utilizing a Cu(I) catalyst to dramatically accelerate the reaction and yield exclusively the 1,4-disubstituted triazole isomer.[11][12] It is widely used in materials science and in vitro biological applications. However, the cytotoxicity of copper limits its use in living organisms.[11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, a metal-free version was developed using strained cyclooctyne derivatives.[11][13] The ring strain of the alkyne provides the activation energy for the reaction to proceed rapidly at physiological temperatures without a catalyst. This makes SPAAC an ideal bioorthogonal reaction for in vivo labeling and drug development studies.[13]

Cycloaddition Reaction Mechanism

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Thermal Stability and Decomposition

Like many small organic azides, this compound should be treated as a potentially energetic material. Thermal decomposition is a key consideration. The primary decomposition pathway for azides involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[14][15] This decomposition can be initiated by heat, shock, or light.

-

Key Insight: Studies on the analogous compound 2-azido-N,N-dimethylethanamine (DMAZ) show that N-N₂ bond fission is the dominant decomposition pathway, having the lowest energy barrier.[15][16] Therefore, it is crucial to avoid excessive heating of this compound in a closed system.

Safety and Handling

Prudent laboratory practice is essential when working with azido compounds.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[17]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[7][17] The material should be stored away from incompatible substances.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and reducing agents that can react violently with the azide group.[17]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[17] Never mix azide-containing waste with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

Conclusion

This compound is a powerful and versatile chemical tool. Its well-defined reactivity, centered on the azide group's participation in highly reliable cycloaddition reactions, provides a robust platform for molecular assembly. For professionals in drug discovery and chemical biology, this compound offers a reliable method for introducing a bioorthogonal handle, enabling the precise conjugation, tracking, and modification of molecules of interest. Its straightforward synthesis and predictable chemical behavior ensure its continued importance as a staple reagent in modern chemical science.

References

- Royal Society of Chemistry. (n.d.). Supporting information.

- BenchChem. (2025). Synthesis of 2-Azido-N-Arylacetamides: An Application Note and Protocol.

- Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethylacetamide.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - N,N-diethylacetamide.

- PubChem. (n.d.). 2-Azido-N-methylacetamide. National Institutes of Health.

- Nature Communications. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction. PMC - NIH.

- Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. (n.d.).

- Wikipedia. (n.d.). 2-Dimethylaminoethylazide.

- ResearchGate. (n.d.). Azide-alkyne cycloaddition reactions.

- ResearchGate. (n.d.). Mechanisms and Kinetics for the Thermal Decomposition of 2-Azido-N,N-Dimethylethanamine (DMAZ).

- Experimental and kinetic modeling study on the low-temperature decomposition and autoignition of 2-Azido-N,N-dimethylethanamine. (2024).

- Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ). (2012). PubMed.

- Copper-Free Azide-Alkyne Cycloaddition for Peptide Modification of Alginate Hydrogels. (2021).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Diethylacetamide.

- TCI Chemicals. (2025). SAFETY DATA SHEET - N,N-Diethylacetoacetamide.

- BenchChem. (n.d.). DMAZ (2-Azido-N,N-dimethylethanamine).

- Adzima, B. J., et al. (2011). Spatial and temporal control of the alkyne-azide cycloaddition by photoinitiated Cu(II) reduction. Nature Chemistry.

- ResearchGate. (n.d.). Azide-alkyne cycloaddition reactions.

- PubChem. (n.d.). 2-(Diethylamino)-N,N-diethylacetamide. National Institutes of Health.

- PubChem. (n.d.). N,N-Diethylacetamide. National Institutes of Health.

- TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide.

- Merck. (n.d.). N,N-Diethylacetamide CAS 685-91-6.

- ChemBK. (2024). N,N-Diethylacetamide.

Sources

- 1. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylacetamide CAS 685-91-6 | 803214 [merckmillipore.com]

- 3. chembk.com [chembk.com]

- 4. tuodaindus.com [tuodaindus.com]

- 5. 2-Dimethylaminoethylazide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Assembly drives regioselective azide-alkyne cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spatial and temporal control of the alkyne-azide cycloaddition by photoinitiated Cu(II) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper-Free Azide-Alkyne Cycloaddition for Peptide Modification of Alginate Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gr.xjtu.edu.cn [gr.xjtu.edu.cn]

- 17. fishersci.com [fishersci.com]

stability and storage conditions for 2-azido-N,N-diethylacetamide

An In-depth Technical Guide to the Stability and Storage of 2-azido-N,N-diethylacetamide

Abstract

This compound is a versatile chemical intermediate, valuable in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.[1] As with all organic azides, its utility is intrinsically linked to its energetic nature, demanding a thorough understanding of its stability profile for safe and effective implementation in research and development. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and experimental stability verification. We synthesize data from extensive studies on analogous alkyl azides to provide a robust framework for risk assessment and mitigation, ensuring both operator safety and experimental integrity.

Introduction: The Dual Nature of Organic Azides

Organic azides are a cornerstone of modern synthetic chemistry, enabling powerful transformations such as the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, the latter being a quintessential "click chemistry" reaction.[2] The azide functional group (–N₃) is, however, an "explosophore"—an energetic group that can release dinitrogen (N₂) gas in a highly exothermic process. Consequently, the handling of any organic azide, including this compound, necessitates a rigorous, safety-first approach grounded in a deep understanding of its chemical properties. Low molecular weight azides are considered particularly hazardous and must be handled with extreme caution.[2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, outlining the intrinsic stability, potential decomposition pathways, and optimal storage and handling conditions for this compound.

Intrinsic Stability Assessment: A Predictive Framework

Before handling this compound, a theoretical risk assessment based on its molecular structure is crucial. This initial analysis provides a baseline for establishing appropriate safety protocols.

Structural Analysis

The first step is a clear visualization of the molecule .

Caption: Chemical structure of this compound.

The Carbon-to-Nitrogen Ratio (C/N)

The ratio of carbon atoms to nitrogen atoms is a primary indicator of the energetic nature of an azide. A higher proportion of nitrogen increases the likelihood of explosive decomposition.

-

Calculation for this compound (C₆H₁₂N₄O):

-

Number of Carbon Atoms (nC) = 6

-

Number of Nitrogen Atoms (nN) = 4

-

C/N Ratio = 6 / 4 = 1.5

-

According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be stored as solutions (≤1 M) at or below room temperature and handled in small quantities (typically <5 grams).[4][5] The C/N ratio of 1.5 places this compound firmly in the category requiring stringent precautions.

The "Rule of Six"

Another valuable heuristic is the "Rule of Six," which states that an organic azide is considered relatively safe if there are at least six carbon atoms (or other atoms of similar size) for each energetic functional group.[6]

-

Application to this compound:

-

Number of Carbon Atoms = 6

-

Number of Azide Groups = 1

-

The molecule has exactly six carbons per azide group.

-

While it meets the minimum threshold of the Rule of Six, its proximity to the boundary, combined with the C/N ratio, suggests that it should still be treated as a potentially energetic material.

Caption: Workflow for the initial stability and risk assessment.

Key Factors Influencing Stability

The stability of this compound is not static; it is influenced by several external factors. Understanding these is paramount to preventing unintended decomposition.

Thermal Stability

Heat is a primary initiator for the decomposition of organic azides. The process typically begins with the cleavage of the N-N₂ bond, releasing nitrogen gas and forming a highly reactive nitrene intermediate.[2][7][8][9]

-

Decomposition Pathway: The thermal decomposition of alkyl azides can be autocatalytic and is highly exothermic.[8][10] Studies on the analogous compound 2-azido-N,N-dimethylethanamine (DMAZ) show it decomposes at temperatures as low as 600 K (~327 °C), with the primary mechanism being N–N₂ bond fission.[7] Alkyl azides with low nitrogen content are generally stable up to about 175 °C.[2]

-

Influence of Molecular Structure: The presence of the electron-withdrawing acetamide group can influence the thermal stability, potentially lowering the decomposition temperature compared to simple alkyl azides.[11][12]

Caption: Generalized thermal decomposition pathway for an alkyl azide.

Photolytic Stability

Exposure to light, including ambient laboratory light, can induce decomposition of organic azides.[3][13]

-

Mechanism: Photolytic decomposition can proceed through a non-nitrene mechanism, leading to the formation of imines and other rearrangement byproducts.[2][14] This degradation can occur under mild conditions and may compromise sample purity over time, even if it does not lead to a runaway reaction.[13]

-

Practical Implication: This sensitivity necessitates storage in amber or opaque containers to protect the compound from light-induced degradation.[6][15]

Chemical Incompatibility

Co-location or mixing of this compound with incompatible materials is one of the greatest risks. The following substances must be strictly avoided:

| Incompatible Material | Hazard | Rationale |

| Acids (Strong and Weak) | Formation of Hydrazoic Acid (HN₃) | Hydrazoic acid is a highly toxic, volatile, and dangerously explosive gas.[4][6] |

| Heavy Metals & their Salts | Formation of Shock-Sensitive Metal Azides | Salts of metals like copper, lead, silver, and mercury can form primary explosives that are sensitive to shock and friction.[4][6][15] |

| Halogenated Solvents | Formation of Explosive Azidomethanes | Solvents like dichloromethane (DCM) and chloroform can react to form diazidomethane and triazidomethane, which are extremely unstable.[3][4][6] |

| Strong Oxidizing Agents | Violent, Exothermic Reaction | Can lead to rapid, uncontrolled decomposition.[16][17] |

| Carbon Disulfide, Bromine | Violent Reaction | These are specifically listed as incompatible with azides.[4][15] |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable. The causality behind these rules is the mitigation of the risks outlined in the previous section.

Storage Conditions

The objective of proper storage is to maintain the compound in a quiescent state, preventing the input of energy (thermal, photolytic) that could initiate decomposition.

| Parameter | Recommendation | Justification |

| Temperature | ≤ -18 °C (Freezer) | Reduces the kinetic rate of any potential decomposition pathways.[6][15] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents potential reactions with atmospheric components. |

| Light Exposure | In the dark; use amber vials or wrap with foil. | Prevents photolytic decomposition.[3][5][6][15] |

| Container | Tightly sealed glass or plastic container. AVOID metal caps or parts. | Prevents contamination and formation of hazardous metal azides.[6][15] |

| Location | Store away from all incompatible chemicals, particularly acids and metals.[4][5] | Prevents accidental mixing and catastrophic reactions. |

Safe Handling Protocol

This protocol is a self-validating system designed to minimize exposure and the risk of initiating decomposition.

-

Preparation and Review:

-

Review the Safety Data Sheet (SDS) for the compound and all other reagents.

-

Ensure all required Personal Protective Equipment (PPE) and engineering controls are available and functional.

-

Clearly label all containers and designate a specific area within the fume hood for the experiment.[4]

-

-

Engineering Controls (Primary Barrier):

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are required.[15]

-

Hand Protection: Use nitrile gloves for incidental contact. For tasks with a higher risk of splash, consider double-gloving or using Silver Shield gloves.[15]

-

Body Protection: A flame-resistant lab coat must be worn.[15]

-

-

Material Handling:

-

Use Non-Metal Utensils: Never use metal spatulas or stir bars. Use ceramic, plastic, or Teflon-coated equipment to avoid the formation of shock-sensitive metal azides.[4][6]

-

Avoid Friction and Shock: Do not use ground glass joints, which can create friction.[4][5] Avoid scratching or applying pressure to the solid material.

-

Scale Limitation: Handle the smallest amount of material necessary for the experiment, adhering to the <5 g guideline for azides in this C/N class.[5]

-

-

Waste Disposal:

-

Segregation: Azide-containing waste must be collected in a separate, clearly labeled container.[3][15]

-

NEVER Mix with Incompatibles: Do not mix azide waste with acids, metals, or halogenated solvents.[15]

-

Quenching: Prior to disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine via Staudinger reduction, if the experimental workflow allows.[6] Consult your institution's chemical waste program for specific disposal procedures.[6]

-

Experimental Verification of Stability

For critical applications or long-term storage, experimental verification of the compound's stability is recommended. These protocols provide a quantitative assessment of thermal stability and purity over time.

Protocol: Thermal Stability Analysis by DSC/TGA

Objective: To determine the onset temperature of thermal decomposition (T_onset) and the associated energy release (ΔH_d).

Methodology:

-

Instrument: Calibrated Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Carefully weigh 1-3 mg of this compound into an aluminum DSC pan. Causality: A small sample size is critical to prevent an energetic event that could damage the instrument.

-

Experimental Conditions:

-

Heat the sample under a nitrogen atmosphere.

-

Use a heating rate of 5-10 °C/min.

-

Scan from ambient temperature to a temperature well above the expected decomposition (e.g., 300 °C), but only if the initial hazard assessment permits.

-

-

Data Analysis:

-

TGA: Observe the temperature at which significant mass loss begins, corresponding to the release of N₂.

-

DSC: Identify the onset temperature of the large exothermic peak. This is the T_onset. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d). This data can be compared to known energetic materials.[18][19]

-

Protocol: Long-Term Storage Stability Assessment by NMR/LC-MS

Objective: To detect the formation of degradation products over time under defined storage conditions.

Methodology:

-

Baseline Sample: Immediately after synthesis and purification, acquire a baseline ¹H NMR spectrum and an LC-MS chromatogram of a reference sample of this compound.

-

Storage Conditions: Store aliquots of the compound under various conditions (e.g., -18 °C in the dark, 4 °C in the dark, room temperature exposed to light).

-

Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from each storage condition.

-

Analysis:

-

Acquire ¹H NMR and LC-MS data for each aliquot.

-

NMR Analysis: Compare the spectra to the baseline. Look for the appearance of new peaks or a decrease in the integration of the characteristic peaks of the starting material.

-

LC-MS Analysis: Compare the chromatograms. Look for the appearance of new peaks, which indicate degradation products. Analyze the mass spectra of these new peaks to identify potential structures (e.g., imines or hydrolysis products).[13]

-

Caption: Experimental workflows for stability verification.

Conclusion

This compound is a valuable synthetic intermediate whose energetic nature demands respect and careful management. Its stability profile, predicted by a C/N ratio of 1.5 and adherence to the "Rule of Six," places it in a category of organic azides that can be handled safely in small quantities provided that stringent protocols are followed. The key to its safe utilization lies in the rigorous exclusion of initiators: heat, light, and incompatible chemicals. By adhering to the storage and handling protocols detailed in this guide and, where necessary, performing experimental stability verification, researchers can confidently and safely leverage the synthetic power of this compound.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

UCD School of Chemistry. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

Wikipedia. Organic azide. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

-

UC Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from [Link]

-

University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

-

Kyba, E. P., & Abramovitch, R. A. (1980). Photolysis of alkyl azides. Evidence for a nonnitrene mechanism. Journal of the American Chemical Society. Retrieved from [Link]

-

Li, Y., et al. (2024). Experimental and kinetic modeling study on the low-temperature decomposition and autoignition of 2-Azido-N,N-dimethylethanamine. Combustion and Flame. Retrieved from [Link]

-

ResearchGate. (2015). Unexpected photolytic decomposition of alkyl azides under mild conditions. Retrieved from [Link]

-

ResearchGate. (2010). A study on the thermal stability of organic azides. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - N,N-Diethylacetamide. Retrieved from [Link]

-

Moody, E. D., & Murray, J. S. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

National Institutes of Health. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

-

Bräse, S., et al. (2010). Organic Azides: Syntheses and Applications. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2024). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Retrieved from [Link]

-

ResearchGate. (2012). Mechanisms and Kinetics for the Thermal Decomposition of 2-Azido-N,N-Dimethylethanamine (DMAZ). Retrieved from [Link]

-

Chen, C. C., & McQuaid, M. J. (2012). Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Retrieved from [Link]

-

Behjat, M., et al. (2015). Shelf Life Prediction of a Novel Liquid Fuel, 2-Dimethylaminoethyl Azide (DMAZ). Propellants, Explosives, Pyrotechnics. Retrieved from [Link]

-

ScienceLab.com. (2005, October 10). N,N-Dimethylacetamide MSDS. Retrieved from [Link]

-

Princeton University. (2015). Density functional theory study of the reactions of 2-azido-N,N-dimethylethanamine with nitric acid and nitrogen dioxide. Retrieved from [Link]

-

Materials Science (Medžiagotyra). (2025). State-of-the-art Advances in the Ignition Delay Reduction of N,N-dimethylethanamine. Retrieved from [Link]

-

Wikipedia. 2-Dimethylaminoethylazide. Retrieved from [Link]

-

Defense Technical Information Center. (2013). A Thermochemical Kinetic-Based Study of Ignition Delays for 2-Azidoethanamine-Red Fuming Nitric Acid Systems. Retrieved from [Link]

- Google Patents. (2007). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. ucd.ie [ucd.ie]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. uvic.ca [uvic.ca]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. gr.xjtu.edu.cn [gr.xjtu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-azido-N,N-diethylacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 2-azido-N,N-diethylacetamide in common organic solvents. In the absence of specific published quantitative data for this compound, this document offers a theoretical framework grounded in the principles of physical organic chemistry and the known properties of analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict solubility behavior, select appropriate solvent systems, and execute a rigorous experimental protocol for quantitative solubility determination. This guide includes a detailed, step-by-step methodology for solubility assessment, visual workflows, and a discussion of the underlying chemical principles that govern the solubility of this bifunctional molecule.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule of significant interest in contemporary chemical synthesis and pharmaceutical development. The presence of both a reactive azide moiety and a stable N,N-disubstituted amide group makes it a versatile building block. The azide group is a precursor for the formation of nitrogen-containing heterocycles, such as triazoles, through "click chemistry" and can be reduced to a primary amine.[1] The N,N-diethylacetamide portion of the molecule provides a stable, polar, and aprotic backbone.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility data is critical for:

-

Reaction Media Selection: Ensuring that the compound and other reactants are in the same phase is crucial for optimal reaction kinetics.

-

Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvents.

-

Formulation Development: In the context of drug development, solubility in various excipients and solvent systems is a key determinant of bioavailability and deliverability.

This guide will provide a predictive analysis of the solubility of this compound and a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity will be mutually soluble.[2] The molecular structure of this compound, with its polar amide and azide functional groups and nonpolar ethyl groups, suggests a nuanced solubility profile.

The parent amide, N,N-diethylacetamide, is a colorless liquid that is miscible with water and most organic solvents.[3][4][5] The introduction of the azido group (-N₃) is expected to increase the polarity of the molecule due to the electronegativity of the nitrogen atoms and the potential for dipole-dipole interactions.[6]

Based on these structural features, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The high polarity of these solvents will effectively solvate the polar amide and azide functionalities of the molecule. N,N-dimethylacetamide, a similar amide solvent, is miscible with a wide range of organic solvents.[7][8] |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amide and azide groups can act as hydrogen bond acceptors. The parent compound, N,N-diethylacetamide, is soluble in water.[5] The presence of the azido group may further enhance solubility in protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors, interacting favorably with the solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds due to their ability to induce dipole moments and their moderate polarity. |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring will have limited favorable interactions with the highly polar functional groups of this compound. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these nonpolar solvents will result in poor solubility. N,N-dimethylacetamide is poorly soluble in aliphatic hydrocarbons.[7] The addition of the polar azide group is expected to further decrease solubility in these solvents. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and syringes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Seal the vials tightly to prevent solvent evaporation. c. Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). d. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: a. After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to prevent premature crystallization. c. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification: a. Determine the mass of the collected filtrate. b. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. c. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method. A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Data Calculation: a. The solubility (S) can be calculated in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solids in liquids increases with temperature.[2] This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with the polar amide and azide groups will be a better solvent.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. While this compound does not have a hydrogen bond donor, the oxygen of the carbonyl and the nitrogen atoms of the azide can act as hydrogen bond acceptors.

-

Molecular Size: In general, larger molecules tend to be less soluble than smaller molecules due to the increased energy required to create a cavity in the solvent for the solute molecule.[2]

Caption: Key factors influencing the solubility of this compound.

Safety Considerations

Organic azides are potentially explosive and should be handled with care.[9] They can be sensitive to heat, shock, and friction. It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

References

- [Link to a general organic chemistry textbook or review on solubility principles]

- [Link to a relevant article on the synthesis or applic

- [Link to a database entry for N,N-diethylacetamide, e.g., PubChem or a chemical supplier]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- [Link to a safety manual or guide for handling organic azides]

-

PubChem. (n.d.). N,N-Diethylacetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Large-Scale Preparation and Usage of Azides. [Link]

-

PubChem. (n.d.). N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. [Link]

-

TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide. [Link]

- [Link to a general labor

-

PubChem. (n.d.). N,N-diethylacetamide. National Center for Biotechnology Information. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

- [Link to a relevant article on experimental solubility determin

-

Wikipedia. (n.d.). Dimethylacetamide. [Link]

-

TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide. [Link]

-

American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. N,N-Diethylacetamide | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tuodaindus.com [tuodaindus.com]

- 5. N,N-Diethylacetamide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Reactive Features of the Azido Group in 2-azido-N,N-diethylacetamide

Introduction

The azido group (–N₃) is a compact, high-energy functional group that has garnered significant attention across various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. Its unique electronic structure imparts a diverse range of reactivity, enabling it to participate in a variety of powerful and selective chemical transformations. This guide focuses on the key reactive features of the azido group within the specific molecular context of 2-azido-N,N-diethylacetamide. This molecule serves as an excellent model system to explore the fundamental reactivity of α-azido amides, a class of compounds that are valuable intermediates in the synthesis of nitrogen-containing heterocycles and bioconjugates.[1] We will delve into the synthesis, thermal and photochemical behavior, and the cornerstone applications of this versatile functional group in cycloaddition and ligation reactions.

Synthesis of this compound

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction.[1] This method is straightforward and efficient for producing α-azido acetamides.[1] The reaction involves the displacement of a halide from a 2-halo-N,N-diethylacetamide precursor with an azide salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-N,N-diethylacetamide

-

Sodium azide (NaN₃)

-

Acetone (or a similar polar aprotic solvent)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-chloro-N,N-diethylacetamide in acetone in a round-bottom flask.

-

Add an excess (typically 1.5 to 2 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetone under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating the compound to high temperatures, and do not subject it to shock or friction.[2]

Key Reactive Features of the Azido Group

The reactivity of the azido group in this compound is dominated by three main pathways: thermal/photochemical decomposition, [3+2] cycloaddition reactions, and the Staudinger ligation.

Thermal and Photochemical Reactivity: Nitrene Formation

Upon heating or irradiation with UV light, organic azides can lose a molecule of dinitrogen (N₂) to form a highly reactive intermediate known as a nitrene.[3][4] The thermal decomposition of a closely related compound, 2-azido-N,N-dimethylethanamine (DMAZ), has been studied in detail and provides valuable insights into the expected behavior of this compound.[3][5][6]

The primary decomposition pathway involves the fission of the N-N₂ bond.[6] This process has a relatively low activation energy, making these compounds sensitive to heat.[3][7] For DMAZ, the activation energy for N₂ release is approximately 176.6 kJ/mol (42.2 kcal/mol).[7]

Caption: Thermal or photochemical decomposition of this compound.

The resulting nitrene is a highly electrophilic species that can undergo a variety of subsequent reactions, including:

-

Intramolecular C-H insertion: The nitrene can insert into a C-H bond within the same molecule, leading to the formation of cyclic products.

-

Rearrangement: The nitrene can rearrange to form more stable species, such as imines.[4]

[3+2] Cycloaddition Reactions: The "Click" Chemistry Paradigm

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[8][9] This reaction is characterized by its high efficiency, broad scope, and the formation of only inoffensive byproducts.[9] The azido group in this compound readily participates in this transformation.

a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of the Huisgen cycloaddition is the most widely used click reaction.[8][9] It proceeds under mild conditions, often in aqueous solvents, and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[10]

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[11] This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a metal catalyst.[11] SPAAC is a key tool in bioorthogonal chemistry for labeling biomolecules in living cells.[11][12][13]

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

Staudinger Ligation: A Traceless Amide Bond Formation

The Staudinger ligation is a powerful method for forming an amide bond between an azide and a phosphine.[14] This reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form the amide product and a phosphine oxide byproduct.[] A key advantage of the "traceless" Staudinger ligation is that no residual atoms from the azide or phosphine are incorporated into the final amide product.[14]

This reaction is highly chemoselective, as azides and phosphines are generally unreactive towards other functional groups found in biological systems.[16] This has made the Staudinger ligation a valuable tool for chemical biology, particularly for peptide synthesis and protein modification.[14][17]

Caption: The Staudinger Ligation reaction pathway.

Applications in Drug Development and Research

The predictable and highly selective reactivity of the azido group in molecules like this compound makes it a valuable tool for drug development and scientific research.

| Reaction Type | Key Features | Applications |

| CuAAC | High yield, high regioselectivity, mild conditions.[9] | Synthesis of small molecule libraries, bioconjugation, materials science.[9] |

| SPAAC | Bioorthogonal, no metal catalyst required.[11] | Live cell imaging, labeling of biomolecules in vivo.[11][12][13] |

| Staudinger Ligation | Traceless amide bond formation, highly chemoselective.[14] | Peptide synthesis, protein modification, surface functionalization.[14][17] |

The ability to incorporate the azido group into a molecule and then selectively react it under mild, often biological, conditions has revolutionized how scientists can probe and manipulate complex systems. These reactions are integral to fields such as chemical biology, where they are used to tag and track biomolecules, and in drug discovery for the rapid synthesis of compound libraries for screening.[18][19]

Conclusion

The azido group in this compound exhibits a rich and versatile chemistry. Its ability to undergo thermal decomposition to form reactive nitrenes, participate in highly efficient [3+2] cycloaddition reactions, and undergo the Staudinger ligation to form amide bonds makes it a powerful functional group in modern organic chemistry. The principles and protocols outlined in this guide provide a foundation for researchers and drug development professionals to harness the unique reactivity of the azido group for a wide range of applications.

References

-

Gao, Y., et al. (2012). Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ). PubMed. Available at: [Link]

-

Chen, J., & Zhang, S. (2012). Mechanisms and Kinetics for the Thermal Decomposition of 2-Azido-N,N-Dimethylethanamine (DMAZ). ResearchGate. Available at: [Link]

-

Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Supporting information. Available at: [Link]

-

Soellner, M. B., et al. (2003). Staudinger ligation of alpha-azido acids retains stereochemistry. PubMed. Available at: [Link]

-

Wang, H., et al. (2024). Experimental and kinetic modeling study on the low-temperature decomposition and autoignition of 2-Azido-N,N-dimethylethanamine. ScienceDirect. Available at: [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Klapötke, T. M., & Stierstorfer, J. (2016). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Propellants, Explosives, Pyrotechnics. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English. Available at: [Link]

-

Glen Research. (2011). New Products – Click Chemistry Update. The Glen Report. Available at: [Link]

-

Samanta, A., & Sarkar, A. (2011). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules. Available at: [Link]

-

Liu, Y., et al. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction. Nature Communications. Available at: [Link]

-

Radi, M., & Schenone, S. (2018). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules. Available at: [Link]

-

Wang, Y., et al. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. Available at: [Link]

-

Svatunek, D. (2024). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. ResearchGate. Available at: [Link]

-

Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal chemistry: recent progress and future directions. QSAR & Combinatorial Science. Available at: [Link]

-

Wang, Y., et al. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. Available at: [Link]

-

Lang, K., & Chin, J. W. (2014). Bioorthogonal chemistry: strategies and recent development. Chemical Society Reviews. Available at: [Link]

-

Chen, J., et al. (2001). A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

-

Wang, H., et al. (2022). Reactive Molecular Dynamics Calculation and Ignition Delay Test of the Mixture of an Additive and 2‐Azido‐N,N‐dimethylethanamine with Dinitrogen Tetroxide. Energy & Fuels. Available at: [Link]

-

Doyle, T. F. (1988). Mass Spectrometric Studies of the Thermal Decomposition of Some Azido Polymeric Binders. Defense Technical Information Center. Available at: [Link]

-

Chen, J., & Zhang, S. (2015). Density functional theory study of the reactions of 2-azido-N,N-dimethylethanamine with nitric acid and nitrogen dioxide. Combustion and Flame. Available at: [Link]

-

Wikipedia. 2-Dimethylaminoethylazide. Available at: [Link]

-

Belei, D., et al. (2010). 1,3-Dipolar Cycloaddition Reactions of N-Acetylazido-2-chlorophenothiazine. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. Available at: [Link]

-

Hu, W., & Hu, W. (2017). Cycloaddition reactions of enoldiazo compounds. Chemical Society Reviews. Available at: [Link]

-

Rhyman, L., & Ramasami, P. (2014). Theoretical Studies on Cycloaddition Reactions. ResearchGate. Available at: [Link]

-

Kim, J. H., et al. (2016). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Bulletin of the Korean Chemical Society. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. gr.xjtu.edu.cn [gr.xjtu.edu.cn]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Initial Characterization of 2-azido-N,N-diethylacetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals in Organic Chemistry and Medicinal Chemistry.

Abstract